Home > Products > Screening Compounds P26529 > 2-Nitro Nevirapine
2-Nitro Nevirapine - 284686-16-4

2-Nitro Nevirapine

Catalog Number: EVT-386762
CAS Number: 284686-16-4
Molecular Formula: C15H13N5O3
Molecular Weight: 311.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Nitro Nevirapine involves the nitration of Nevirapine. This process typically employs a nitrating agent such as nitric acid in conjunction with sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and degradation of the product. The general steps for synthesizing 2-Nitro Nevirapine are as follows:

  1. Preparation of Reaction Mixture: Combine Nevirapine with a mixture of concentrated nitric acid and sulfuric acid.
  2. Controlled Nitration: Maintain the reaction temperature below 50°C to prevent excessive nitration.
  3. Purification: After the reaction, the product is purified through recrystallization or chromatography to achieve high purity levels.

Industrial production may utilize larger reactors and more sophisticated control systems to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of 2-Nitro Nevirapine features a nitro group (-NO₂) attached to the aromatic ring of the Nevirapine backbone. The compound's structure can be represented by its canonical SMILES notation: CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]. The InChI key for this compound is ILSADLPHOZPXCQ-UHFFFAOYSA-N .

Key Structural Features:

  • Aromatic Rings: The compound contains multiple aromatic rings that contribute to its stability and biological activity.
  • Nitro Group: The presence of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Chemical Reactions Analysis

2-Nitro Nevirapine can participate in several chemical reactions, including:

  1. Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon. This transformation yields 2-Amino Nevirapine.
    • Reagents: Hydrogen gas, palladium on carbon, ethanol.
    • Conditions: Typically performed under pressure in a controlled environment.
  2. Nucleophilic Substitution Reactions: The nitro group may also undergo nucleophilic substitution, where it is replaced by other functional groups depending on the nucleophile used.
    • Common Nucleophiles: Amines, thiols.
    • Solvents: Dimethylformamide or acetonitrile are often utilized for these reactions.

These reactions are critical for generating various derivatives that may have enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for 2-Nitro Nevirapine, like other non-nucleoside reverse transcriptase inhibitors, involves binding to the reverse transcriptase enzyme of HIV-1. This binding prevents the enzyme from completing the reverse transcription process necessary for viral replication:

  1. Binding: 2-Nitro Nevirapine binds to a specific site on reverse transcriptase, inhibiting its activity.
  2. Inhibition of Reverse Transcription: By blocking this enzyme, the compound effectively halts the conversion of viral RNA into DNA, preventing viral replication and proliferation within host cells .

This mechanism highlights its potential utility in antiviral therapies targeting HIV-1.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Nitro Nevirapine include:

  • Molecular Weight: Approximately 299.30 g/mol.
  • Melting Point: Data not explicitly available but can be inferred from similar compounds.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH and temperature conditions.

These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

2-Nitro Nevirapine has several scientific applications, particularly in medicinal chemistry and pharmacology:

  • Antiviral Research: It is studied for its potential efficacy against HIV-1, with modifications aimed at improving potency and reducing side effects compared to Nevirapine.
  • Drug Development: As a precursor for synthesizing various derivatives, it plays a crucial role in developing new pharmaceutical agents with enhanced therapeutic profiles.
  • Biological Studies: Investigated for its interactions within biological systems, particularly concerning HIV inhibition mechanisms.

The ongoing research into this compound underscores its significance in advancing therapeutic strategies against HIV/AIDS .

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Historical Development of NNRTIs in Antiretroviral Therapy

The discovery of NNRTIs began unexpectedly in the late 1980s with the identification of TIBO (tetrahydroimidazo-benzodiazepinone) and HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) compounds during anti-HIV screening. These agents demonstrated potent, specific inhibition of HIV-1 reverse transcriptase (RT) through a non-competitive mechanism distinct from nucleoside analogs [5] [8]. This led to the formal classification of NNRTIs as a unique therapeutic class. Nevirapine (NVP), developed by Boehringer Ingelheim, emerged as the first FDA-approved NNRTI in 1996, followed rapidly by delavirdine (1997) and efavirenz (1998) [2] [8]. These first-generation agents established NNRTIs as cornerstones of Highly Active Antiretroviral Therapy (HAART), with second-generation inhibitors (etravirine, rilpivirine, doravirine) developed to address emerging resistance challenges [2] [5].

Structural and Functional Classification of NNRTIs

NNRTIs comprise >50 structurally diverse chemotypes that share a common mechanism: allosteric inhibition of HIV-1 RT by binding a hydrophobic pocket (NNIBP) ~10 Å from the catalytic site. Despite chemical heterogeneity, NNRTIs adopt characteristic binding conformations:

  • Butterfly motif: Nevirapine and early analogs feature two aromatic "wings" (e.g., pyridyl rings) connected by a hydrophilic center, engaging residues Tyr181, Tyr188, and Trp229 through π-stacking [8].
  • Horseshoe conformation: Diarylypyrimidines (DAPYs) like etravirine utilize flexible wings to maintain binding amid mutations [5].

The NNIBP comprises 18 residues (e.g., Lys101, Lys103, Tyr181, Tyr188) that undergo conformational shifts to accommodate different inhibitors. Binding induces a "hyper-extended" thumb domain in the p66 RT subunit, disrupting polymerase function and template/primer binding [2] [8].

Table 1: Structural Classification of Representative NNRTIs

Chemical ClassPrototype DrugBinding ConformationKey NNIBP Interactions
DipyridodiazepinoneNevirapineButterflyTyr181, Tyr188, Trp229 π-stacking
BenzoxazinoneEfavirenzButterfly-likeLys101, Lys103 H-bonding
Diaryltriazine (DATA)EtravirineHorseshoeTolerant to Tyr181Cys mutation
Diarylpyrimidine (DAPY)RilpivirineHorseshoeFlexible binding to mutant pockets

Role of Nevirapine in HIV-1 Treatment: Limitations and Resistance Challenges

Nevirapine remains widely used in resource-limited settings due to low cost and proven efficacy in preventing maternal-child transmission. However, its low genetic barrier to resistance is a major limitation. Single-point mutations rapidly compromise efficacy:

  • Y181C: Reduces hydrophobic contacts with nevirapine’s pyridyl ring (100-fold resistance) [2] [6].
  • K103N: Stabilizes a closed NNIBP conformation via a hydrogen bond with Pro236, blocking nevirapine access [2] [10].

In clinical failures, >56% of patients develop Y181C mutations on nevirapine-based regimens, versus 20% on efavirenz. Conversely, K103N predominates under efavirenz pressure (83% vs. 28% with nevirapine) [10]. Additionally, M184V emerges in >87% of nevirapine failures when combined with lamivudine/emtricitabine, further limiting NRTI options [6] [10].

Rationale for Analog Development: 2-Nitro Nevirapine as a Case Study

Structural modifications of nevirapine aim to enhance resistance profiles or reduce toxicity. 2-Nitro nevirapine (11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one; CAS 284686-16-4) exemplifies this strategy. Key design rationales include:

  • Electronic modulation: Introducing a strong electron-withdrawing nitro group (–NO₂) at the C2 position alters electron density in the diazepinone ring, potentially enhancing interactions with polar residues (e.g., Lys101) in the NNIBP [5] [9].
  • Resistance mitigation: Analog studies show nitro substitution in naphthyl-HEPT derivatives improves potency against Y181C mutants by 10-fold (EC₅₀ = 65 nM vs. 3650 nM for amino-substituted analogs) [5].
  • Metabolic diversion: Unlike deuterated analogs (e.g., 12-d₃-NVP) that target 12-methyl metabolism, C2 modification may shift oxidation away from toxic quinone methide formation [3] [9].

Table 2: Key Properties of 2-Nitro Nevirapine

PropertyValueSignificance
Molecular FormulaC₁₅H₁₃N₅O₃Nitro group increases oxygen content vs. nevirapine (C₁₅H₁₄N₄O)
Molecular Weight311.30 g/molHigher than nevirapine (266.30 g/mol)
Melting Point>260°C (dec.)Indicates thermal stability
Chemical StructureYellow solidDistinct from parent compound’s appearance
Synthetic PrecursorNevirapineNitration modifies core scaffold

Properties

CAS Number

284686-16-4

Product Name

2-Nitro Nevirapine

IUPAC Name

2-cyclopropyl-7-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Molecular Formula

C15H13N5O3

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)

InChI Key

ILSADLPHOZPXCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]

Synonyms

11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one;

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.